molecular formula C19H21N5O2S B1205987 2-(2-Cyclohexyl-quinazolin-4-ylsulfanyl)-N-(4-methyl-furazan-3-yl)-acetamide

2-(2-Cyclohexyl-quinazolin-4-ylsulfanyl)-N-(4-methyl-furazan-3-yl)-acetamide

Cat. No. B1205987
M. Wt: 383.5 g/mol
InChI Key: MBMXLACYDMNHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-cyclohexyl-4-quinazolinyl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is a member of quinazolines.

Scientific Research Applications

Antihistaminic Properties A series of compounds structurally related to 2-(2-Cyclohexyl-quinazolin-4-ylsulfanyl)-N-(4-methyl-furazan-3-yl)-acetamide have demonstrated notable antihistaminic properties. For instance, 4‐Cyclohexyl‐1‐substituted‐4H‐[1,2,4]triazolo [4,3‐a] quinazolin‐5‐ones were synthesized and tested for their in vivo H1‐antihistaminic activity. These compounds protected guinea pigs from histamine-induced bronchospasm, indicating their potential as a new class of H1-antihistamines with minimal sedation effects (Alagarsamy et al., 2007). Additionally, 4-(2-methylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for in vivo H1-antihistaminic activity, showing promising results (Alagarsamy et al., 2008).

Anticancer and Antifungal Activities Quinazolinone derivatives, such as those related to 2-(2-Cyclohexyl-quinazolin-4-ylsulfanyl)-N-(4-methyl-furazan-3-yl)-acetamide, have shown promising anticancer and antifungal activities. Novel 4(3H)-quinazolinones with biologically active moieties were synthesized, demonstrating high to moderate activity towards cells, and significant activity against specific fungal strains (El-bayouki et al., 2011). Another study on substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides revealed considerable cytotoxicity and highlighted certain compounds as potential anticancer agents, particularly against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

Anti-inflammatory and Analgesic Activities Compounds structurally similar to 2-(2-Cyclohexyl-quinazolin-4-ylsulfanyl)-N-(4-methyl-furazan-3-yl)-acetamide have been evaluated for their analgesic and anti-inflammatory properties. For instance, novel 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones were synthesized and exhibited moderate to potent analgesic and anti-inflammatory activities compared to standard drugs, with minimal ulcerogenic potential (Alagarsamy et al., 2009).

properties

Product Name

2-(2-Cyclohexyl-quinazolin-4-ylsulfanyl)-N-(4-methyl-furazan-3-yl)-acetamide

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

2-(2-cyclohexylquinazolin-4-yl)sulfanyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C19H21N5O2S/c1-12-17(24-26-23-12)21-16(25)11-27-19-14-9-5-6-10-15(14)20-18(22-19)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,21,24,25)

InChI Key

MBMXLACYDMNHQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)CSC2=NC(=NC3=CC=CC=C32)C4CCCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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